molecular formula C20H16N2O4 B6395562 3-(4-Cbz-Aminopheny)picolinic acid CAS No. 1261969-05-4

3-(4-Cbz-Aminopheny)picolinic acid

Cat. No.: B6395562
CAS No.: 1261969-05-4
M. Wt: 348.4 g/mol
InChI Key: JMWHRPINPFVVAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Cbz-Aminopheny)picolinic acid is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of a picolinic acid moiety attached to a 4-Cbz-aminophenyl group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

3-[4-(phenylmethoxycarbonylamino)phenyl]pyridine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O4/c23-19(24)18-17(7-4-12-21-18)15-8-10-16(11-9-15)22-20(25)26-13-14-5-2-1-3-6-14/h1-12H,13H2,(H,22,25)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMWHRPINPFVVAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC2=CC=C(C=C2)C3=C(N=CC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Cbz-Aminopheny)picolinic acid typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Aminophenyl Intermediate: The starting material, 4-aminophenyl, is reacted with carbobenzoxy chloride (Cbz-Cl) to form 4-Cbz-aminophenyl.

    Coupling with Picolinic Acid: The 4-Cbz-aminophenyl intermediate is then coupled with picolinic acid under specific reaction conditions, often involving a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Industrial Production Methods

Industrial production of 3-(4-Cbz-Aminopheny)picolinic acid may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using automated reactors and continuous flow systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

3-(4-Cbz-Aminopheny)picolinic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins.

    Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of novel materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 3-(4-Cbz-Aminopheny)picolinic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to zinc finger proteins, altering their structure and function. This interaction can disrupt various biological pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    Picolinic Acid: A simpler analog with similar zinc-binding properties.

    Nicotinic Acid: Another pyridinecarboxylic acid with distinct biological activities.

    Isonicotinic Acid: An isomer with different chemical and biological properties.

Uniqueness

3-(4-Cbz-Aminopheny)picolinic acid stands out due to its unique combination of a picolinic acid moiety and a 4-Cbz-aminophenyl group. This structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various scientific applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.